molecular formula C17H20Cl2N4O B7074231 N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-2-(5-methyl-1H-pyrazol-3-yl)acetamide

N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-2-(5-methyl-1H-pyrazol-3-yl)acetamide

Cat. No.: B7074231
M. Wt: 367.3 g/mol
InChI Key: PUUGDVMLVWFVPI-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-2-(5-methyl-1H-pyrazol-3-yl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a 2,4-dichlorophenyl group and a pyrazole ring, making it a molecule of interest for its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-2-(5-methyl-1H-pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N4O/c1-11-7-14(22-21-11)9-17(24)20-13-3-2-6-23(10-13)16-5-4-12(18)8-15(16)19/h4-5,7-8,13H,2-3,6,9-10H2,1H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUGDVMLVWFVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CC(=O)NC2CCCN(C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-2-(5-methyl-1H-pyrazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors. For instance, 2,4-dichlorobenzaldehyde can react with piperidine under acidic conditions to form the 2,4-dichlorophenylpiperidine intermediate.

    Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized separately, often starting from hydrazine and an appropriate diketone or α,β-unsaturated carbonyl compound. The reaction typically occurs under reflux conditions in the presence of a base.

    Coupling Reaction: The final step involves coupling the piperidine and pyrazole intermediates. This can be achieved through an acylation reaction where the piperidine intermediate reacts with a pyrazole acetic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-2-(5-methyl-1H-pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

    Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with nucleophiles replacing halogen atoms.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features that may interact with specific biological targets.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-2-(5-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-2-(5-methyl-1H-pyrazol-3-yl)acetamide: can be compared with other piperidine and pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

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